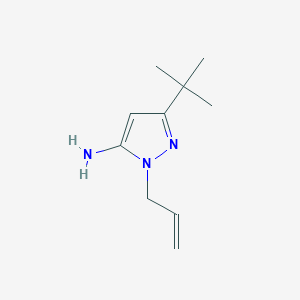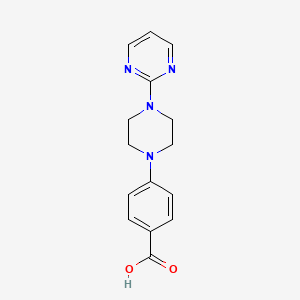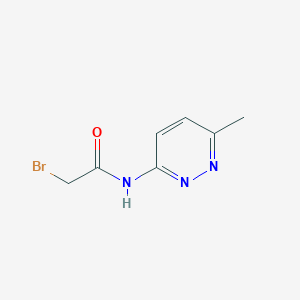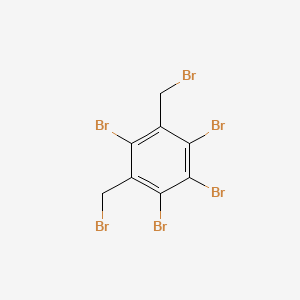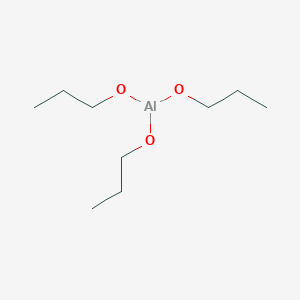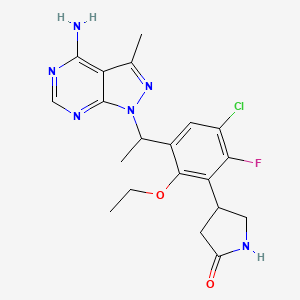
Parsaclisib
描述
Parsaclisib is a complex organic compound featuring a pyrazolo[3,4-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Parsaclisib involves multiple steps, starting from commercially available precursors. The key steps typically include:
Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved through the cyclization of appropriate hydrazine derivatives with formamide or similar reagents.
Introduction of the ethyl group: This step involves alkylation reactions using ethyl halides under basic conditions.
Substitution reactions:
Formation of the pyrrolidin-2-one ring: This is typically achieved through cyclization reactions involving amide formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and ethyl groups.
Reduction: Reduction reactions can target the nitro groups if present in derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines and thiols are commonly employed.
Major Products
The major products formed from these reactions include various substituted derivatives of the parent compound, which can be further explored for their biological activities.
科学研究应用
Parsaclisib has been extensively studied for its potential as a kinase inhibitor, particularly targeting CDK2 (Cyclin-Dependent Kinase 2). This makes it a promising candidate for cancer therapy . Additionally, its derivatives have shown significant cytotoxic activities against various cancer cell lines .
作用机制
The compound exerts its effects primarily through inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, it prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the core structure and have been studied for similar applications.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds also target CDK2 and have shown promising results in preclinical studies.
Uniqueness
The unique combination of substituents in Parsaclisib enhances its binding affinity and specificity towards CDK2, making it a more potent inhibitor compared to its analogs .
属性
分子式 |
C20H22ClFN6O2 |
|---|---|
分子量 |
432.9 g/mol |
IUPAC 名称 |
4-[3-[1-(4-amino-3-methylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-5-chloro-2-ethoxy-6-fluorophenyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22ClFN6O2/c1-4-30-18-12(6-13(21)17(22)16(18)11-5-14(29)24-7-11)10(3)28-20-15(9(2)27-28)19(23)25-8-26-20/h6,8,10-11H,4-5,7H2,1-3H3,(H,24,29)(H2,23,25,26) |
InChI 键 |
ZQPDJCIXJHUERQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1C(C)N2C3=NC=NC(=C3C(=N2)C)N)Cl)F)C4CC(=O)NC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
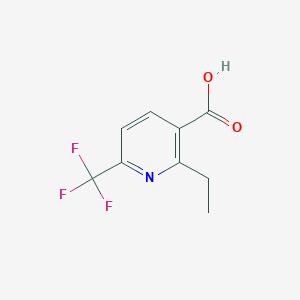
![2-{3-Iodoimidazo[1,2-a]pyridin-7-yl}-5-methyl-1,3,4-oxadiazole](/img/structure/B8464108.png)
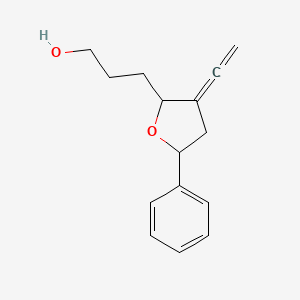

![4'-tert-Butyl-4-[4-(alpha-hydroxy-alpha-phenylbenzyl)piperidino] butyrophenone hydrochloride](/img/structure/B8464117.png)
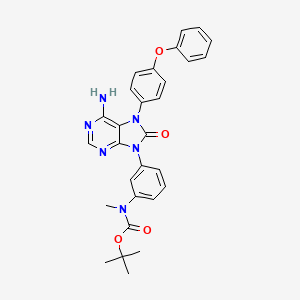
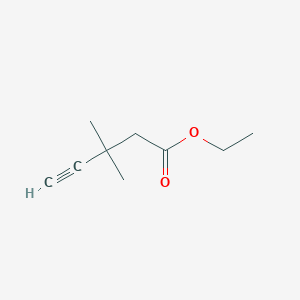

![N-(benzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B8464147.png)
